

LLK203: A Comparative Guide to its Inhibitory Activity on USP2 and USP8

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Compound of Interest

Compound Name: LLK203

Cat. No.: B12369726

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory activity of the dual USP2/USP8 inhibitor, **LLK203**, against other known inhibitors of these deubiquitinating enzymes (DUBs). The content herein is supported by experimental data from publicly available research, presented in a clear and comparative format to aid in research and development decisions.

Quantitative Comparison of Inhibitor Potency

The inhibitory potency of **LLK203** and other small molecules against USP2 and USP8 is summarized below. The data is primarily presented as IC₅₀ values, which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.

Inhibitory Activity against USP2

Inhibitor	USP2 IC50 (μM)	Notes
LLK203	0.89[1][2][3]	A potent dual inhibitor.
ML364	1.1[4][5]	Parent compound for LLK203. Also inhibits USP8.
DC-U4106	58.4	Primarily a USP8 inhibitor with weaker activity against USP2.
PR-619	7.2	A broad-range DUB inhibitor.
HBX 41108	~6	A known USP7 inhibitor with some activity against USP2.
P22077	>25	Selective for USP7 and USP47, with no significant inhibition of USP2 at 25 μM.
SJB3-019A	-	Inhibits USP2 about 10-fold better than USP1.

Inhibitory Activity against USP8

Inhibitor	USP8 IC50 (μM)	Notes
LLK203	0.52	Potent dual inhibitor, showing a 9-fold increase in activity against USP8 compared to ML364.
ML364	-	Inhibits USP8, but the specific IC50 is not consistently reported in the search results. It is established to be less potent than LLK203.
OTUB1/USP8-IN-1	0.00028	A highly potent dual inhibitor of OTUB1 and USP8.
DC-U4106	1.2	A USP8-targeting inhibitor with a Kd of 4.7 μM.
DUB-IN-1	0.85	An active inhibitor of USPs.
DUB-IN-2	0.28	A potent deubiquitinase inhibitor.
DUB-IN-3	0.56	A potent and selective inhibitor of USP8.
PR-619	4.9	A broad-range DUB inhibitor.
USP8-IN-2	6.0	A deubiquitinase USP8 inhibitor.
USP8-IN-3	4.0	A deubiquitinase USP8 inhibitor.
SJB3-019A	-	Inhibits USP8 about 10-fold better than USP1.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of USP2 and USP8 inhibitors.

In Vitro Deubiquitinase (DUB) Inhibition Assay

This assay biochemically quantifies the inhibitory effect of a compound on the enzymatic activity of a specific DUB.

Objective: To determine the IC₅₀ value of an inhibitor against a purified DUB enzyme.

Materials:

- Purified recombinant USP2 or USP8 enzyme.
- Fluorogenic DUB substrate (e.g., Ubiquitin-Rhodamine110-Glycine).
- Test inhibitor (e.g., **LLK203**) at various concentrations.
- Assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, 2 mM CaCl₂, and 2 mM β-mercaptoethanol).
- 96-well black plates.
- Fluorescence plate reader.

Procedure:

- Prepare serial dilutions of the test inhibitor in the assay buffer.
- In a 96-well plate, add the purified DUB enzyme to each well.
- Add the different concentrations of the test inhibitor to the wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
- Pre-incubate the enzyme and inhibitor for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or 37°C).
- Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
- Monitor the increase in fluorescence intensity over time using a fluorescence plate reader. The cleavage of the substrate by the DUB releases the fluorophore, resulting in a measurable signal.

- Calculate the rate of reaction for each inhibitor concentration.
- Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

This assay assesses the effect of an inhibitor on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Objective: To determine the cytotoxic or anti-proliferative effect of an inhibitor on cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., MCF-7 breast cancer cells).
- Complete cell culture medium.
- Test inhibitor at various concentrations.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).
- Solubilization solution (e.g., SDS-HCl or DMSO).
- 96-well clear plates.
- Microplate spectrophotometer.

Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of the test inhibitor. Include a vehicle control.
- Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

- Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.
- Add the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.
- Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Protein Degradation

This technique is used to detect and quantify changes in the levels of specific proteins within a cell after treatment with an inhibitor.

Objective: To confirm that the inhibition of a DUB leads to the degradation of its known substrate proteins.

Materials:

- Cell line expressing the target proteins.
- Test inhibitor.
- Lysis buffer supplemented with protease and phosphatase inhibitors.
- Protein quantification assay (e.g., BCA assay).
- SDS-PAGE gels and running buffer.
- Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Primary antibodies against the target proteins (e.g., Cyclin D1, MDM2, EGFR, ER α) and a loading control (e.g., GAPDH or β -actin).

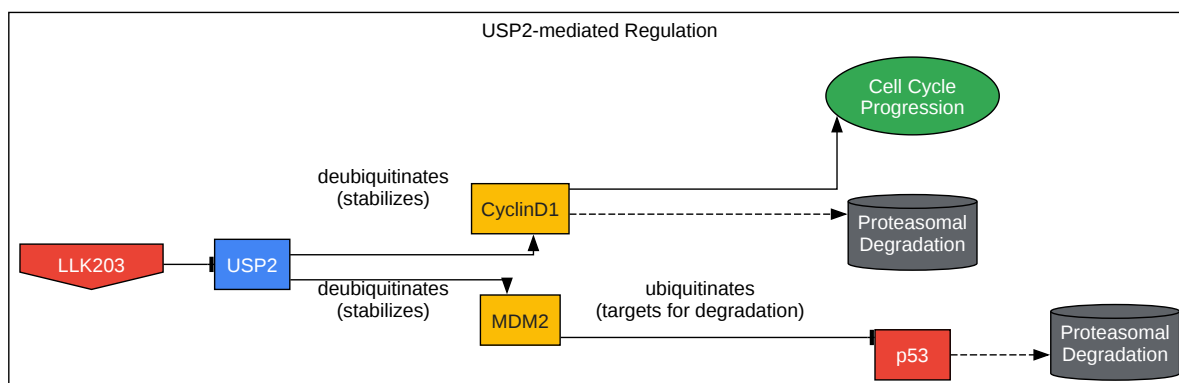
- HRP-conjugated secondary antibodies.
- Chemiluminescent substrate (ECL).
- Imaging system.

Procedure:

- Treat cells with the test inhibitor at various concentrations and for different time points.
- Lyse the cells in lysis buffer and collect the protein extracts.
- Determine the protein concentration of each lysate.
- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the separated proteins to a membrane.
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and apply the chemiluminescent substrate.
- Capture the signal using an imaging system and quantify the band intensities to determine the relative protein levels.

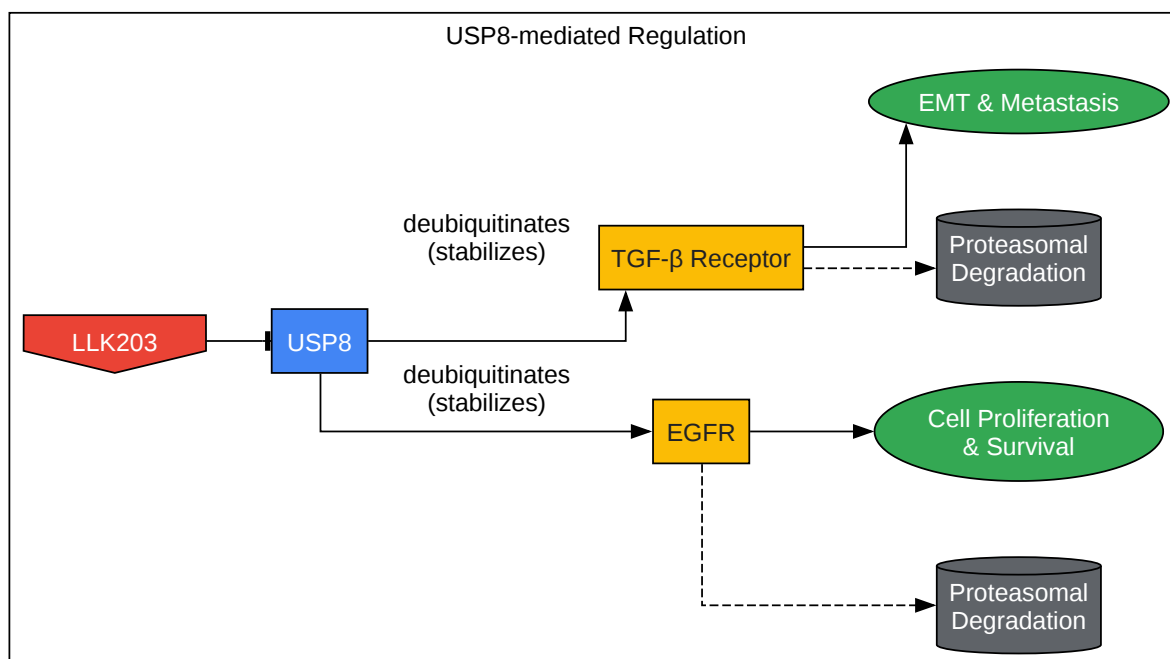
Visualizations

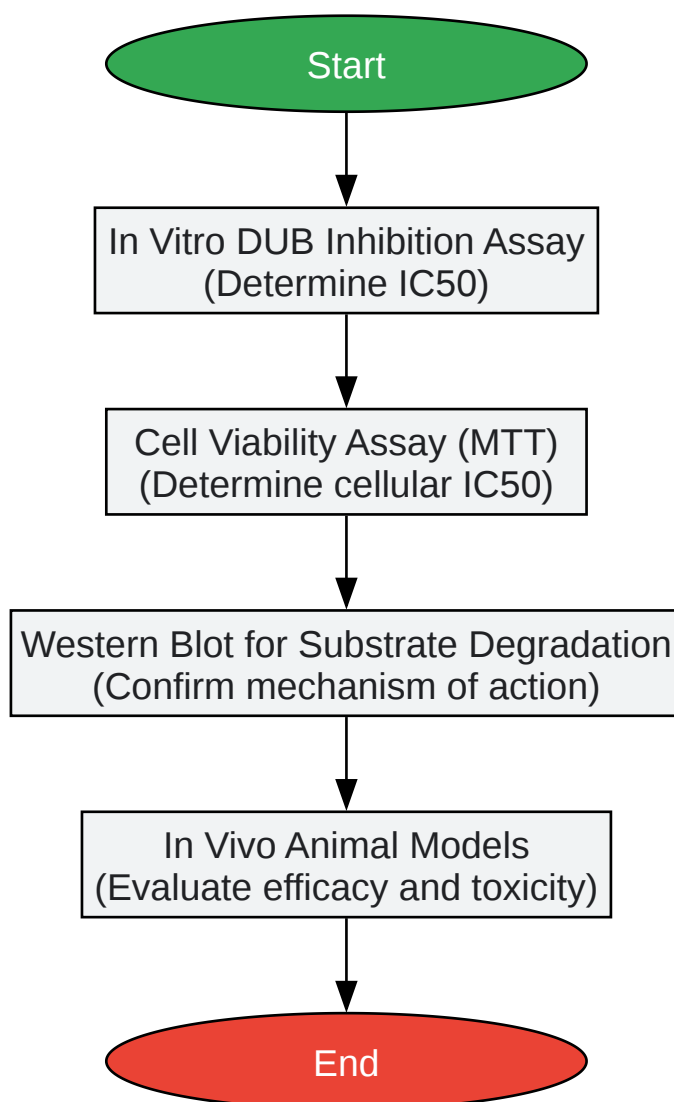
Signaling Pathways



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Caption: USP2 signaling pathway and the effect of **LLK203** inhibition.





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